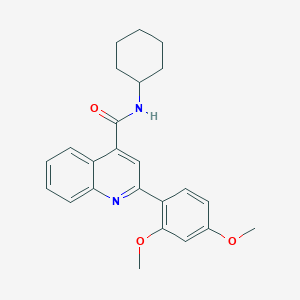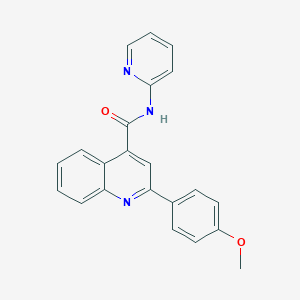
N-(3-chlorophenyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)pyrazine-2-carboxamide, also known as CCPA, is a chemical compound that has been widely studied in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions.
作用機序
N-(3-chlorophenyl)pyrazine-2-carboxamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that inhibits adenylate cyclase and reduces cAMP levels. Activation of the adenosine A1 receptor leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and reduced neurotransmitter release. N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to induce sleep in mice and rats, and to reduce pain perception in animal models of neuropathic pain.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its sleep-inducing and pain-reducing effects, N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to reduce inflammation, protect against ischemic injury, and improve cognitive function. N-(3-chlorophenyl)pyrazine-2-carboxamide has also been studied as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
実験室実験の利点と制限
N-(3-chlorophenyl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the adenosine A1 receptor, which allows for precise targeting of this receptor in animal models. N-(3-chlorophenyl)pyrazine-2-carboxamide is also soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, N-(3-chlorophenyl)pyrazine-2-carboxamide has some limitations for use in lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. N-(3-chlorophenyl)pyrazine-2-carboxamide also has some potential side effects such as bradycardia and hypotension, which need to be carefully monitored in animal models.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)pyrazine-2-carboxamide. One area of research is the development of more potent and selective agonists of the adenosine A1 receptor for use in animal models. Another area of research is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)pyrazine-2-carboxamide in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Finally, the investigation of the mechanism of action of N-(3-chlorophenyl)pyrazine-2-carboxamide on the adenosine A1 receptor and its downstream signaling pathways could lead to the development of novel therapeutic targets for various diseases.
合成法
N-(3-chlorophenyl)pyrazine-2-carboxamide can be synthesized by reacting 3-chloropyrazine-2-carboxylic acid with 3-aminophenylboronic acid in the presence of a palladium catalyst. The reaction occurs via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-substituted heterocycles. The resulting N-(3-chlorophenyl)pyrazine-2-carboxamide is a white crystalline solid that is soluble in organic solvents such as DMSO and ethanol.
科学的研究の応用
N-(3-chlorophenyl)pyrazine-2-carboxamide has been extensively studied in scientific research due to its potent and selective agonist activity on the adenosine A1 receptor. Adenosine is a purine nucleoside that is involved in various physiological functions such as regulation of blood flow, heart rate, and neurotransmitter release. The adenosine A1 receptor is widely distributed in the brain and plays a crucial role in regulating sleep, cognition, and pain perception.
特性
CAS番号 |
75919-78-7 |
|---|---|
製品名 |
N-(3-chlorophenyl)pyrazine-2-carboxamide |
分子式 |
C11H8ClN3O |
分子量 |
233.65 g/mol |
IUPAC名 |
N-(3-chlorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H8ClN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16) |
InChIキー |
FRSGWRCMEPZQCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |
溶解性 |
26.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



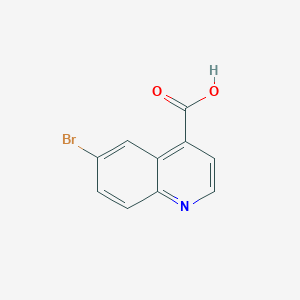
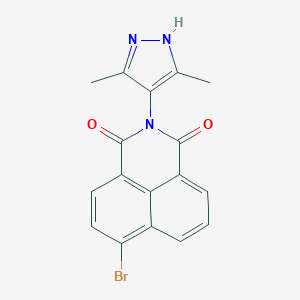
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
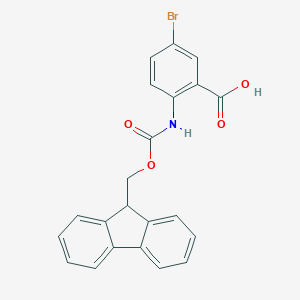
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
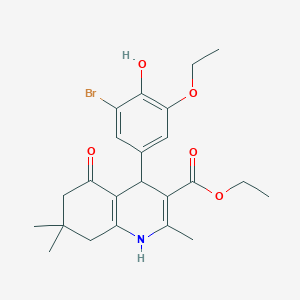
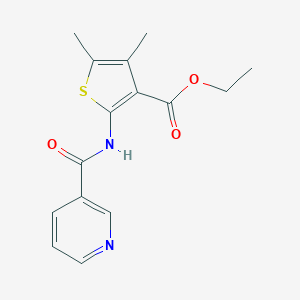
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)

